1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole
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Overview
Description
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the first position, a methyl group at the second position, and a phenyldiazenyl group at the fourth position, making it a highly substituted imidazole derivative.
Preparation Methods
The synthesis of 1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing techniques such as Friedel-Crafts acylation followed by reduction and nitration .
Chemical Reactions Analysis
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole can be compared with other similar imidazole derivatives, such as:
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-benzimidazole: Similar structure but with a benzimidazole core.
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-pyrazole: Similar structure but with a pyrazole core.
1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-triazole: Similar structure but with a triazole core. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
917919-88-1 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
(1-ethyl-2-methylimidazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C12H14N4/c1-3-16-9-12(13-10(16)2)15-14-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
ZMOTYNFLPRYYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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